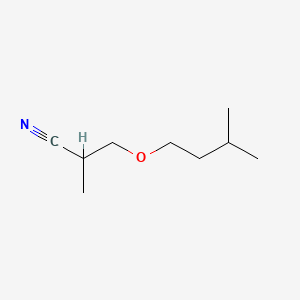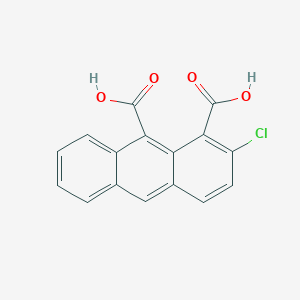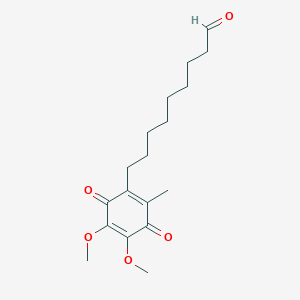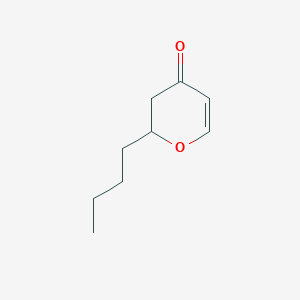
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a heterocyclic organic compound. It consists of a thiophene ring substituted with a methoxy group at the 2-position and two additional thiophene rings at the 5-position. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can be achieved through several methods. One common approach involves the cyclization of 1,3-diynes with elemental sulfur in the presence of a base such as sodium tert-butoxide. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents. Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, particularly at the 2-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrothiophenes and halothiophenes.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development due to its aromatic stability and potential bioactivity.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2-methoxy-5-methylthiophene: A similar compound with a methoxy group and a methyl group on the thiophene ring.
2,5-dimethylthiophene: Another derivative with two methyl groups on the thiophene ring.
Uniqueness
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its extended conjugation system with three thiophene rings. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science compared to simpler thiophene derivatives.
Eigenschaften
CAS-Nummer |
138706-52-2 |
|---|---|
Molekularformel |
C13H10OS3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C13H10OS3/c1-14-13-7-6-12(17-13)11-5-4-10(16-11)9-3-2-8-15-9/h2-8H,1H3 |
InChI-Schlüssel |
KBYJKTZWPSXMFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)


![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)



